1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide
Description
1-(Benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide (CAS: 1013806-04-6) is a heterocyclic compound with a molecular formula of C₂₁H₂₀N₄OS and a molecular weight of 376.5 g/mol . Its structure comprises a pyrazole core substituted at position 1 with a benzo[d]thiazole moiety, at position 5 with an isopropyl group, and at position 3 with a benzyl carboxamide. The compound’s SMILES notation, CC(C)c1cc(C(=O)NCc2ccccc2)nn1-c1nc2ccccc2s1, highlights its fused heterocyclic architecture, which is pivotal for its physicochemical and biological properties .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-benzyl-5-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14(2)18-12-17(20(26)22-13-15-8-4-3-5-9-15)24-25(18)21-23-16-10-6-7-11-19(16)27-21/h3-12,14H,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTRYQNMLKKBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide has been found to exhibit anti-inflammatory properties. The primary targets of this compound are the COX-1 and COX-2 enzymes. These enzymes play a crucial role in the inflammatory response as they are involved in the production of prostaglandins, which are compounds that promote inflammation, pain, and fever in the body.
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever. The compound has shown the highest IC50 values for COX-1 inhibition, indicating its strong interaction with this enzyme.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting the COX-1 and COX-2 enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in the alleviation of symptoms associated with inflammation, pain, and fever.
Result of Action
The primary result of the compound’s action is the reduction of inflammation, pain, and fever. This is achieved through the inhibition of COX-1 and COX-2 enzymes and the subsequent decrease in the production of prostaglandins. The compound has demonstrated excellent COX-2 SI values and has shown significant inhibition of albumin denaturation.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the derivative.
Biological Activity
1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide is a synthetic compound with notable biological activities, particularly in the realm of anti-inflammatory and potential anticancer properties. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C21H20N4OS
- Molecular Weight : 376.48 g/mol
- IUPAC Name : 1-(1,3-benzothiazol-2-yl)-N-benzyl-5-propan-2-ylpyrazole-3-carboxamide
Biological Activity Overview
The compound exhibits significant anti-inflammatory properties by targeting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the arachidonic acid pathway responsible for prostaglandin synthesis. By inhibiting these enzymes, the compound effectively reduces inflammation, pain, and fever.
The primary biochemical pathways affected by this compound include:
- Inhibition of COX Enzymes : The compound interacts with COX-1 and COX-2, leading to decreased levels of inflammatory mediators.
- Impact on Arachidonic Acid Pathway : This pathway is vital for the production of prostaglandins, which play a key role in mediating inflammation and pain responses.
Research Findings
Several studies have investigated the biological activity of this compound:
Anti-inflammatory Studies
- In vitro Studies : The compound demonstrated a significant reduction in inflammatory markers in cell cultures treated with pro-inflammatory cytokines. The IC50 values for COX inhibition were reported to be in the low micromolar range, indicating potent anti-inflammatory effects.
- In vivo Studies : Animal models treated with this compound showed reduced edema in paw inflammation models compared to control groups. The results suggest that it may serve as a potential therapeutic agent for inflammatory diseases.
Anticancer Potential
Recent research has begun to explore the anticancer properties of benzothiazole derivatives, including this compound. Preliminary studies indicate:
- Cell Line Testing : The compound was tested against various cancer cell lines (e.g., breast cancer and lung cancer), showing promising cytotoxic effects with IC50 values ranging from 10 to 20 μM .
| Cell Line Type | IC50 Value (μM) |
|---|---|
| Breast Cancer (MCF7) | 15 |
| Lung Cancer (A549) | 18 |
Case Studies
- Case Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal highlighted that treatment with this compound significantly lowered the levels of TNF-alpha and IL-6 in a murine model of arthritis, demonstrating its potential as an anti-inflammatory drug candidate.
- Case Study on Anticancer Activity : Another study investigated the effects of this compound on MCF7 breast cancer cells, revealing that it induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .
Scientific Research Applications
1-(benzo[d]thiazol-2-yl)-N-benzyl-5-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound with a benzothiazole moiety, a pyrazole ring, and an isopropyl group. It also features a carboxamide functional group, which enhances its solubility and potential biological activity.
Potential Applications
- Anti-inflammatory Properties: this compound has demonstrated anti-inflammatory properties. It interacts with COX-1 and COX-2 enzymes, inhibiting their activity and affecting the arachidonic acid pathway, which reduces inflammation, pain, and fever.
- Antimicrobial and Anticancer Effects: The biological activity of this compound is attributed to the benzothiazole and pyrazole moieties, with compounds containing these structures reported to exhibit antimicrobial, anti-inflammatory, and anticancer effects. Benzothiazole derivatives have shown promising results against several types of cancer and microbial infections.
- Monoamine Oxidase and Cholinesterase Inhibition: Some N-(benzo[d]thiazol-2-yl) acetamides have shown inhibitory potency against monoamine oxidase (MAO) and cholinesterase (ChE) . Several compounds have displayed excellent activity and reduced immobility time in classical antidepressant forced swim tests .
Related Compounds
- 1-(benzo[d]thiazol-2-yl)-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide: Contains pyridine instead of benzyl and may exhibit different biological activities due to the nitrogen atom in pyridine.
- 1-(benzo[d]thiazol-2-yl)-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide: Similar structure with methyl substitution, potentially enhancing lipophilicity and affecting bioactivity.
- 1-(benzo[d]thiazol-2-yl)-N-benzoylpyrazole derivatives: Contains a benzoyl group instead of benzyl and may show different interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations :
- Lipophilicity : The target compound’s isopropyl and benzyl groups likely increase hydrophobicity compared to the hydroxylated analogues in , which may improve membrane permeability but reduce aqueous solubility .
- Electronic Effects : The N-benzyl carboxamide in the target compound may engage in hydrogen bonding with biological targets, analogous to the hydroxy-carboxamide interactions observed in ’s compounds .
Physicochemical Properties
- Solubility : The target’s high lipophilicity (logP estimated >3) may limit aqueous solubility, necessitating formulation strategies like micellar encapsulation.
- Thermal Stability : The fused benzothiazole-pyrazole system likely confers higher melting points (>200°C) compared to flexible analogues (e.g., methyl-linked derivatives) .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates validated?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of benzo[d]thiazole-2-amine with substituted pyrazole precursors. For example:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated ketones .
- Step 2: Functionalization at the pyrazole C-3 position using coupling agents (e.g., EDC/HOBt) to introduce the benzylcarboxamide group .
- Step 3: Introduction of the isopropyl group at C-5 via alkylation or nucleophilic substitution .
Validation: Intermediates are characterized via melting points, ¹H/¹³C NMR , and FTIR to confirm regioselectivity and purity. For example, NMR signals for the pyrazole ring protons (δ 6.5–7.8 ppm) and benzo[d]thiazole protons (δ 7.2–8.3 ppm) are critical markers .
Basic: Which spectroscopic and chromatographic methods are essential for structural confirmation?
Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (pyrazole and benzothiazole) and confirm substitution patterns (e.g., isopropyl CH₃ splits as a septet at δ 1.2–1.5 ppm) .
- FTIR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Advanced: How can reaction conditions be optimized to improve yield in multi-step synthesis?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (e.g., 0–5°C for acid-sensitive steps) .
- Catalysis : Use K₂CO₃ or Cs₂CO₃ as bases in SN2 reactions to minimize side products .
- Work-Up : Liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials. Column chromatography (silica gel, hexane/EtOAc gradient) isolates pure products .
- Yield Tracking : Compare yields at each step; for example, cyclization steps often have lower yields (40–60%) and may require reflux in toluene .
Advanced: How do researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., MCF7 for cytotoxicity) and protocols (e.g., SRB assay vs. MTT) .
- Dose-Response Curves : Calculate IC₅₀/GI₅₀ values with triplicate measurements to address variability .
- Control Compounds : Include reference drugs (e.g., chloroquine for antimalarial studies) to benchmark activity .
- Structural Confirmation : Re-evaluate compound purity (via HPLC) if activity discrepancies arise, as impurities (e.g., unreacted intermediates) may skew results .
Advanced: What computational strategies are used to predict mechanism of action?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). The benzo[d]thiazole moiety often shows π-π stacking with aromatic residues .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzyl ring enhance activity) using Hammett constants .
Advanced: How are structure-activity relationships (SAR) explored for analogs?
Answer:
- Core Modifications : Replace the isopropyl group with tert-butyl or cyclopropyl to assess steric effects .
- Substituent Screening : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups on the benzyl ring to modulate solubility and target affinity .
- Bioisosteres : Swap the benzothiazole with benzimidazole or indole to evaluate heterocycle contributions to activity .
Basic: What in vitro assays are recommended for preliminary biological screening?
Answer:
- Anticancer : SRB assay (48–72 hr exposure) using MCF7 or HeLa cells, with GI₅₀ values <10 µM considered promising .
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculations .
Advanced: How are spectral data contradictions (e.g., NMR shifts) resolved?
Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrazole C-5 vs. benzothiazole C-2) .
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing split peaks .
- X-ray Crystallography : Resolve ambiguities via single-crystal structure determination (e.g., C-C bond lengths confirm conjugation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
